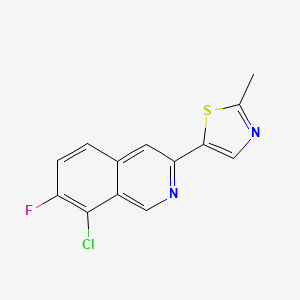
(R)-2-(1-Oxoisoindolin-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Oxoisoindolin-2-yl)butanoic acid is a chiral compound that features a phthalimide moiety attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Oxoisoindolin-2-yl)butanoic acid typically involves the reaction of phthalic anhydride with an appropriate chiral amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the butanoic acid chain. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-2-(1-Oxoisoindolin-2-yl)butanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Oxoisoindolin-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(1-Oxoisoindolin-2-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Medicine
In medicinal chemistry, ®-2-(1-Oxoisoindolin-2-yl)butanoic acid is explored for its potential as a drug precursor or as a pharmacophore in the design of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and other materials that require specific chiral properties.
Mecanismo De Acción
The mechanism by which ®-2-(1-Oxoisoindolin-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The butanoic acid chain can also influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1-Oxoisoindolin-2-yl)butanoic acid: The enantiomer of the compound, which may have different biological activities.
Phthalimide derivatives: Compounds with similar structures but different substituents on the phthalimide ring.
Butanoic acid derivatives: Compounds with similar aliphatic chains but different functional groups.
Uniqueness
®-2-(1-Oxoisoindolin-2-yl)butanoic acid is unique due to its specific chiral configuration and the presence of both the phthalimide and butanoic acid moieties. This combination of features makes it particularly useful in applications requiring chiral specificity and functional versatility.
Propiedades
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-10(12(15)16)13-7-8-5-3-4-6-9(8)11(13)14/h3-6,10H,2,7H2,1H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISFQPSDTYGKX-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8195164.png)








![2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8195241.png)

![3,5,7,8-Tetrahydro-4H-spiro[quinazoline-6,2'-[1,3]dioxolan]-4-one](/img/structure/B8195256.png)
